5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine is a complex organic compound classified within the triazoloazepine family. This compound features a unique structural arrangement that includes a pyrazole ring and a fused triazoloazepine moiety, making it of significant interest in various fields of scientific research. Its synthesis and biological activities have been explored for potential applications in medicinal chemistry and material science.
The compound is cataloged under several chemical databases and suppliers, including BenchChem and Sigma-Aldrich. It is characterized by its molecular formula and a molecular weight of approximately 233.32 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine.
The synthesis of 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine typically involves several key steps:
These synthetic routes may vary based on the specific reagents and conditions employed.
The molecular structure of 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine can be represented using various chemical notation systems:
| Property | Data |
|---|---|
| Molecular Formula | C13H19N5 |
| Molecular Weight | 233.32 g/mol |
| IUPAC Name | 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine |
| InChI | InChI=1S/C13H19N5/c14-12(15)10(11)9(8)13(16)17/h10H,8H2,(H2,14)(15)16 |
| InChI Key | NLGKYSAHOKLYJR-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN1C=NN=C(N=C1C)C)N |
This structural data indicates that the compound contains multiple nitrogen atoms integrated into its rings, contributing to its potential reactivity and biological activity.
The chemical reactivity of 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine can be explored through various reactions:
These reactions are significant for exploring further functionalization of the compound for various applications.
The mechanism of action for 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific biological targets:
Research into its precise molecular targets is ongoing to better understand its therapeutic potential.
The physical properties of 5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amines include:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH or temperature.
5-Methyl-1-(2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl)-1H-pyrazol-3-amines has several notable applications:
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 151333-45-8
CAS No.: 11104-40-8
CAS No.: 591-81-1